1H-Pyrazolo[3,4-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDMFICDKLFJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=NNC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181406 | |
| Record name | Flavazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269-75-0 | |
| Record name | Flavazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Quinoxaline and Its Derivatives
Classical Condensation Reactions for Core Scaffold Construction
Traditional approaches to the 1H-pyrazolo[3,4-b]quinoxaline scaffold primarily rely on condensation reactions that form the quinoxaline (B1680401) ring onto a pre-existing pyrazole (B372694) moiety, or vice versa.
Ring Closure Strategies Involving o-Phenylenediamines and Pyrazoles
A foundational method for constructing the this compound system involves the condensation of an o-phenylenediamine (B120857) with a suitably functionalized pyrazole derivative. scirp.org For instance, the reaction of o-phenylenediamine with 2-(D-arabino-tetritol-1-yl)quinoxaline and N,N-benzylphenylhydrazine hydrochloride in an acidic medium yields 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline. scirp.orgscirp.org This reaction can also be performed in a one-pot synthesis starting from D-glucose, o-phenylenediamine, and the hydrazine (B178648) derivative. scirp.orgscirp.org The mechanism is believed to proceed through the formation of a quinoxaline intermediate. sapub.org
Another approach involves the condensation of o-phenylenediamine with 4-bromo pyrazolone (B3327878), which can be catalyzed by chitosan, a green basic catalyst, under either conventional heating or microwave irradiation to form pyrazolo[3,4-b]quinoxaline derivatives. scirp.org
| Starting Materials | Reagents/Catalysts | Product | Reference |
| o-Phenylenediamine, D-glucose, N,N-benzylphenylhydrazine hydrochloride | Acidic medium | 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | scirp.orgscirp.org |
| 2-(D-arabino-tetritol-1-yl)quinoxaline, N,N-benzylphenylhydrazine hydrochloride | Acidic medium | 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | scirp.org |
| o-Phenylenediamine, 4-bromo pyrazolone | Chitosan | Pyrazolo[3,4-b]quinoxaline | scirp.org |
Friedländer Condensation and its Variants
The Friedländer condensation is a widely utilized and important method for the synthesis of quinolines and, by extension, 1H-pyrazolo[3,4-b]quinolines and their quinoxaline analogues. mdpi.comuj.edu.pl This reaction typically involves the condensation of an o-aminocarbonyl compound with a carbonyl compound containing an active α-methylene group. uj.edu.pl In the context of this compound synthesis, this can involve reacting an o-aminobenzaldehyde or a related derivative with a pyrazolone. uj.edu.pl
For example, the reaction of o-aminobenzaldehyde with various pyrazolones substituted with methyl, phenyl, and hydrogen groups has been shown to produce the corresponding 1H-pyrazolo[3,4-b]quinolines, which are structurally related to the quinoxaline target. uj.edu.pl While this method is versatile, a significant drawback can be the limited availability and stability of the required o-aminocarbonyl starting materials. uj.edu.plicm.edu.pl
An alternative approach reverses the functionalities, using a pyrazole o-aminoaldehyde which is then condensed with a suitable carbonyl compound. uj.edu.pl For instance, 5-amino-3-methyl-1-phenylpyrazole can be formylated to produce the corresponding pyrazole aldehyde, which is then condensed with cyclohexanone (B45756) to yield a tetrahydro-1H-pyrazolo[3,4-b]quinoline. uj.edu.pl
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| o-Aminobenzaldehyde | Substituted pyrazolones | Boiling ethylene (B1197577) glycol | 1H-Pyrazolo[3,4-b]quinoline | uj.edu.pl |
| Pyrazole o-aminoaldehyde | Cyclohexanone | Glacial acetic acid | Tetrahydro-1H-pyrazolo[3,4-b]quinoline | uj.edu.pl |
| Anthranilic aldehyde | Pyrazolone | - | 1H-Pyrazolo[3,4-b]quinoline | icm.edu.pl |
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is crucial for maximizing yields, reducing reaction times, and improving the purity of the final products in the synthesis of this compound. prismbiolab.com This often involves a systematic approach to evaluating different solvents, temperatures, catalysts, and reaction times. prismbiolab.comnih.gov
For the synthesis of quinoxaline derivatives in general, various catalysts have been employed to improve the efficiency of condensation reactions. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be effectively catalyzed by alumina-supported heteropolyoxometalates at room temperature, leading to high yields of the corresponding quinoxalines. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool. A microwave-assisted reductive cyclization using triphenylphosphine (B44618) as a reducing agent was investigated for the synthesis of this compound derivatives, significantly reducing the reaction time to 25 minutes, albeit with moderate yields of 30-38%. This method provides a faster alternative to conventional heating.
The choice of solvent and catalyst can dramatically influence the outcome. For instance, the use of L-proline as an organocatalyst in the synthesis of 1H-pyrazolo[3,4-b]quinolines has been explored, demonstrating the potential for simple and efficient protocols. researchgate.net
Modern Synthetic Approaches to this compound
In recent years, modern synthetic methods have been developed to provide more efficient and versatile routes to the this compound scaffold and its derivatives. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction efficiency.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed aminoarylation)
Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org Palladium-catalyzed aminoarylation reactions are particularly relevant for the construction of the this compound system as they allow for the formation of key C-N and C-C bonds. nih.govresearchgate.net
These reactions typically involve the coupling of an aminoalkene with an aryl or alkenyl halide. nih.gov The catalytic cycle is generally initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the amine and subsequent intramolecular migratory insertion of the alkene into the Pd-N bond. nih.gov Reductive elimination then yields the heterocyclic product and regenerates the Pd(0) catalyst. nih.gov This strategy has been successfully applied to the synthesis of various nitrogen heterocycles, including indolines and tetrahydroisoquinolines. mdpi.comnih.gov
A ligand-free, palladium-catalyzed aminoarylation of unactivated alkenes in β,γ-unsaturated hydrazones has been developed for the synthesis of dihydropyrazoles, demonstrating the utility of this approach for constructing pyrazole-containing heterocycles. organic-chemistry.org While direct application to this compound is an area of ongoing research, the principles of palladium-catalyzed aminoarylation offer a promising avenue for the development of novel synthetic routes.
| Reaction Type | Catalyst System | Key Bond Formations | Product Type | Reference |
| Intramolecular Aminoarylation | Palladium(II) with chiral ligands | C-N, C-C | Indolines | nih.gov |
| Alkene Aminoarylation | Ligand-free Palladium | C(sp3)-N, C(sp3)-C(sp2) | Dihydropyrazoles | organic-chemistry.org |
| α-Arylation of β-amino esters | Pd(PPh3)4 | C-C | Tetrahydroisoquinolines | mdpi.com |
Multicomponent Reactions (MCRs) for Diversification
Multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their ability to construct complex molecules in a single step from three or more starting materials. researchgate.net This approach offers high atom economy and efficiency, making it attractive for the synthesis of diverse libraries of compounds. researchgate.net
Several MCRs have been developed for the synthesis of 1H-pyrazolo[3,4-b]quinoline systems. One such example is the one-pot reaction of anilines, aromatic aldehydes, and a pyrazolone derivative, which can be catalyzed by L-proline. researchgate.net This three-component reaction provides access to a range of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, which can be subsequently oxidized to the fully aromatic system. researchgate.netnih.gov However, some studies have indicated that under certain conditions, the expected pyrazoloquinoline product may not be formed, and instead, alternative products like 4,4'-(phenylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) are obtained. nih.govmdpi.com
Another MCR involves the reaction of 5-aminopyrazole, an aromatic aldehyde, and dimedone in boiling ethanol (B145695) to produce 1H-pyrazolo[3,4-b]quinolines where both the carbocyclic and central rings are not aromatic. mdpi.com A notable three-component reaction that yields a fully aromatic 1H-pyrazolo[3,4-b]quinoline involves reacting substituted anilines, aromatic aldehydes, and a pyrazolone derivative, although the yields can be modest. mdpi.com
| Components | Catalyst/Conditions | Product Type | Reference |
| Aniline, Aromatic aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | researchgate.net |
| 5-Aminopyrazole, Aromatic aldehyde, Dimedone | Ethanol, boiling | Non-aromatic 1H-pyrazolo[3,4-b]quinoline | mdpi.com |
| Substituted anilines, Aromatic aldehydes, Pyrazolone | - | Fully aromatic 1H-pyrazolo[3,4-b]quinoline | mdpi.com |
Reductive Cyclization Strategies for Pyrazoloquinoxaline Formation
Reductive cyclization represents a key strategy for the formation of the quinoxaline ring system within the this compound nucleus. This approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.
One documented method involves the reductive cyclization of N-substituted aromatic o-diamines. For instance, the reaction of 5-chloro-2-nitrophenylamine with chloroacetyl chloride yields 2-chloro-N-(4-chloro-2-nitrophenyl)-acetamide. Subsequent reductive cyclization of this intermediate can lead to the formation of a quinoxalinone ring. sapub.org Similarly, reductive cyclization of 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester using H₂/Pd/C has been employed to synthesize 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester. sapub.org Another example is the reductive cyclization of glycine (B1666218) derivatives, prepared from 1,5-difluoro-2,4-dinitrobenzene, with H₂ in the presence of Raney Ni to afford quinoxalinones. sapub.org
A notable application of this strategy is the microwave-assisted reductive cyclization using triphenylphosphine as the reducing agent. This method has been successfully used to synthesize 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoxaline derivatives with various substituents at the 6-position. While conventional heating methods are effective, microwave irradiation significantly reduces the reaction time to as little as 25 minutes, albeit with moderate yields (30–38%).
The choice of reducing agent and reaction conditions is crucial for the success of these cyclizations. Common reducing systems include iron in acidic medium (Fe/HCl) and catalytic hydrogenation (H₂/Pd/C, Raney Ni). sapub.org The specific conditions can influence the final product and yield.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives, including the this compound system. These approaches aim to develop more environmentally friendly and efficient synthetic methods by utilizing safer solvents, reducing reaction times, and minimizing waste. researchgate.net
Key green strategies include:
Use of Greener Solvents: Water and ethanol are often employed as environmentally benign solvents, replacing hazardous organic solvents. researchgate.netmdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasonication have emerged as effective techniques to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com For instance, the synthesis of pyrazoloquinolines has been achieved in minutes with high yields (70-98%) using ultrasound. mdpi.com
An example of a green synthesis involves the condensation of o-phenylenediamine with dicarbonyl compounds using iodine as a catalyst under microwave irradiation. sapub.org Another approach utilizes ultrasound for the synthesis of pyrazoloquinolines, significantly reducing reaction times and improving yields. mdpi.com The use of water as a solvent in the condensation of 2-chloro-3-formyl quinolines with hydrazine hydrate (B1144303) to form pyrazolo[3,4-b]quinolines is another example of a greener approach. mdpi.com
Table 1: Comparison of Conventional and Green Synthetic Methods for Quinoxaline Derivatives
| Feature | Conventional Methods | Green Methods |
| Solvents | Often hazardous organic solvents | Water, ethanol, PEG researchgate.netmdpi.com |
| Energy Source | Conventional heating | Microwave, Ultrasound researchgate.netmdpi.com |
| Catalysts | Often require metal catalysts | Iodine, catalyst-free conditions sapub.orgacs.org |
| Reaction Time | Hours to days | Minutes to hours researchgate.netmdpi.com |
| Yields | Variable | Often high to excellent researchgate.netmdpi.com |
| Procedure | Multi-step, purification required | One-pot, simplified workup mdpi.comacs.org |
Regioselective Synthesis of Substituted this compound Analogues
The regioselective synthesis of substituted this compound analogues is critical for developing compounds with specific properties. Controlling the position of substituents on the heterocyclic core allows for the fine-tuning of their electronic and biological characteristics. researchgate.net
Strategies for Functional Group Introduction and Control of Regioselectivity
Several strategies have been developed to control regioselectivity during the synthesis of this compound and its derivatives. The choice of starting materials and reaction conditions plays a pivotal role in determining the final isomeric product.
One effective method involves the condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines. researchgate.net This approach allows for the synthesis of 1H-pyrazolo[3,4-b]quinolines with high selectivity, yielding only the expected isomer. researchgate.net This is a significant advantage over methods like the condensation of substituted anilines with 5-chloro-1H-pyrazole-4-carbaldehydes, which is often not regioselective. researchgate.net
Another strategy for achieving regioselectivity is through multi-component reactions. For example, the reaction of aminopyrazole, an aromatic aldehyde, and a cyclic 1,3-dione has been shown to be regiospecific, leading to the formation of a linear pyrazoloquinoline. mdpi.com The mechanism often involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclocondensation. mdpi.com
The functionalization of the starting materials is also a key factor. For instance, in the synthesis of pyrrolo[3,2-e]indazoles, the regioselectivity of the reaction was controlled by the appropriate functionalization at the 4- and 5-positions of an aminoindazole derivative. arkat-usa.org Similarly, the reaction of hydrazine derivatives with unsymmetrical 1,3-dicarbonyl compounds can produce regioisomers, with the product ratio depending on the electronic and steric effects of the substituents. nih.gov
Stereochemical Considerations in Derivative Synthesis
While the core this compound is a planar aromatic system, the introduction of substituents can create stereocenters, making stereochemical control an important aspect of derivative synthesis.
One example is the synthesis of 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline from the one-pot condensation of D-glucose, o-phenylenediamine, and N,N-benzylphenylhydrazine hydrochloride. sapub.org The stereochemistry of the polyol side chain, derived from D-glucose, is retained in the final product. sapub.org This highlights how the stereochemistry of the starting materials can be transferred to the final heterocyclic product.
In syntheses involving the creation of new chiral centers, the reaction conditions and catalysts can influence the stereochemical outcome. While specific studies on the stereoselective synthesis of this compound derivatives are not extensively detailed in the provided context, the general principles of asymmetric synthesis would apply. This could involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reductions to control the formation of specific stereoisomers.
Post-Synthetic Modifications and Functionalization of the this compound Nucleus
Post-synthetic modification of the pre-formed this compound nucleus is a versatile strategy for generating a library of diverse analogues. These modifications can introduce various functional groups, allowing for the tuning of the compound's physical, chemical, and biological properties. sapub.orgresearchgate.netresearchgate.net
Common post-synthetic modifications include:
Halogenation: Introduction of halogen atoms (e.g., bromine) provides a handle for further functionalization through cross-coupling reactions. For example, treatment of 6-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN furnishes the corresponding 6-(bromomethyl) derivative. acs.org
Nitration and Diazotization: These are classical aromatic substitution reactions that can be applied to the quinoxaline ring system to introduce nitro or diazo groups, which can then be converted into other functionalities. sapub.org
Alkylation and Acylation: The nitrogen atoms in the pyrazole and quinoxaline rings, as well as any amino or hydroxyl substituents, can be alkylated or acylated to introduce a wide range of groups. sapub.org Regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines has been reported to yield amides and thioureas. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to attach aryl, alkyl, or alkynyl groups to the pyrazoloquinoxaline core, provided a suitable leaving group (like a halogen) is present. arkat-usa.org
The reactivity of the this compound system allows for a variety of chemical transformations. For instance, the quinoxaline portion can undergo oxidation reactions. sapub.org The pyrazole ring can also be functionalized. The specific site of modification can often be controlled by the reaction conditions and the existing substitution pattern on the ring system.
Table 2: Examples of Post-Synthetic Modifications
| Reaction Type | Reagents | Product Functional Group | Reference |
| Bromination | NBS, AIBN | -CH₂Br | acs.org |
| Nitration | Nitrating agents | -NO₂ | sapub.org |
| Diazotization | Diazotizing agents | -N₂⁺ | sapub.org |
| Acylation | Acylating agents | -NHCOR, -OCOR | sapub.orgnih.gov |
| Suzuki Coupling | Boronic acids, Pd catalyst | -Aryl, -Alkyl | arkat-usa.org |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | -Alkynyl | arkat-usa.org |
Structure Activity Relationship Sar and Ligand Design Principles for 1h Pyrazolo 3,4 B Quinoxaline Scaffolds
Exploration of Substituent Effects on Molecular Interactions
The biological activity and physical properties of the 1H-pyrazolo[3,4-b]quinoxaline core are highly dependent on the nature and position of its substituents. uj.edu.pl Modifications to the scaffold allow for the fine-tuning of its molecular interactions, influencing everything from binding affinity to fluorescence. mdpi.com
Influence of Electronic Properties on Binding Affinity and Photophysical Behavior
The electronic character of substituents on the this compound ring system profoundly impacts its photophysical behavior and, in a biological context, its binding affinity. The quinoxaline (B1680401) portion of the scaffold is electron-deficient, and combining it with electron-rich molecules can create donor-acceptor systems that facilitate efficient intramolecular charge transfer (ICT). researchgate.net
Research into the photophysical properties demonstrates that substituent choice and placement can significantly alter fluorescence. researchgate.net For instance, the introduction of a phenyl group at the C3 position of the pyrazole (B372694) ring was found to enhance fluorescence by increasing the contribution of π-π* transitions. researchgate.net In contrast, a phenyl substituent at the N1 position resulted in the formation of a polarity-dependent charge transfer state. researchgate.net The introduction of strong electron-donating groups, such as N,N-dialkylamino moieties, leads to derivatives that are highly fluorescent, emitting in the green spectrum (around 520–540 nm) with quantum yields approaching unity in moderately polar solvents. rsc.orgrsc.org The absorption and emission maxima of these compounds exhibit a red shift as solvent polarity increases. rsc.org
In the context of biological activity, the electronic nature of substituents can dictate target affinity. For a series of pyrazolo[3,4-b]pyridine-based hydrazide derivatives, a related scaffold, the presence of nitrogen donor atoms in the hydrazide functional group was credited with remarkable anti-diabetic activity, attributed to direct interaction with the active site of the α-amylase enzyme. nih.gov Conversely, for a series of ester derivatives of the same scaffold, substituents with a positive mesomeric effect (+M) were found to have no significant impact on anti-diabetic activity. nih.gov
| Substituent & Position | Electronic Property | Observed Effect | Reference |
|---|---|---|---|
| Phenyl at C3 | Increases π-conjugation | Enhanced fluorescence intensity. researchgate.net | researchgate.net |
| Phenyl at N1 | Induces charge transfer character | Formation of a polarity-dependent charge transfer state. researchgate.net | researchgate.net |
| N,N-dialkylamino group | Strong electron-donating | Strong green emission (520-540 nm) with high fluorescence quantum yield. rsc.orgrsc.org | rsc.orgrsc.org |
| Methoxy group | Electron-donating | Highest "U on" value in OLED device testing. researchgate.net | researchgate.net |
Steric Hindrance and Conformational Flexibility in Ligand-Target Recognition
Steric factors and the conformational freedom of the ligand are critical for optimal ligand-target recognition. The size and spatial arrangement of substituents can either facilitate or hinder the proper orientation of the scaffold within a binding pocket.
In studies on the related triazolo[4,3-a]quinoxaline scaffold as antagonists for the human A3 adenosine (B11128) receptor (hA3 AR), the introduction of sterically bulky and lipophilic acyl groups at the 4-amino position was not only well-tolerated but in some cases improved binding affinity. researchgate.net This suggests that specific, voluminous substituents can form favorable interactions within a large binding pocket.
Conversely, restricting conformational flexibility can be a powerful strategy in ligand design. By "locking" a flexible linker into a more rigid structure, the entropic penalty of binding can be reduced, potentially increasing affinity. In the design of tubulin polymerization inhibitors based on the 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine scaffold, a normally flexible carbanyl linker was incorporated into the rigid pyrazolopyridine ring system. researchgate.net This was done to restrict the conformational instability caused by the rotation of single bonds, thereby creating a more defined and stable molecular conformation for target interaction. researchgate.net
Pharmacophore Modeling and Lead Optimization Strategies for this compound Ligands
Pharmacophore modeling is a crucial computational tool in the discovery and optimization of ligands, including those based on the this compound scaffold. This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.
For the closely related 1H-pyrazolo[3,4-d]pyrimidine scaffold, pharmacophore models have been successfully used to design potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govgoogle.comnih.gov These models typically define key features such as a heteroaromatic system (the pyrazolopyrimidine core) to occupy the adenine (B156593) binding region of the kinase, a hydrophobic head group to interact with a hydrophobic pocket, and specific hydrogen bond donors and acceptors. nih.govnih.gov
Virtual screening campaigns based on 3D structure-based pharmacophore models have led to the identification of novel hit compounds. researchgate.net For example, a virtual screening for binders of bromodomain-containing protein 9 (BRD9) successfully identified a promising hit with a 1H-pyrazolo[3,4-b]pyridine core, a scaffold previously unexplored for this target. researchgate.net
Lead optimization often involves strategies like structural simplification to improve physicochemical and pharmacokinetic properties. nih.gov For this compound and related scaffolds, optimization efforts focus on modifying substituents to enhance target affinity and selectivity while maintaining drug-like properties. nih.gov This can involve iterative cycles of design, synthesis, and biological testing, guided by SAR data and computational models. nih.gov
Rational Design of this compound-Based Ligands for Specific Biomolecular Targets
Rational design leverages structural information about a biological target to create ligands with high affinity and selectivity. This involves identifying key interaction points and designing molecules, including conjugates with specific linkers, to exploit these interactions.
Identification of Key Interaction Points and Binding Modes
Molecular docking and structural biology techniques are instrumental in elucidating the binding modes of this compound-based ligands. These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the target's active site.
For example, in the design of inhibitors for TANK-binding kinase 1 (TBK1), docking studies of a 1H-pyrazolo[3,4-b]pyridine derivative identified a crucial hydrogen bond between the ligand and the side chain of Asp157 in the kinase's active site. nih.gov Similarly, the binding mode of a 1H-pyrazolo[3,4-d]pyrimidine derivative in the EGFR active site was characterized by two hydrogen bonds with the backbone of Met769 and the side chain of Lys721, along with several hydrophobic interactions. nih.gov For other pyrazolo[3,4-b]pyridine derivatives, molecular docking simulations suggested an intercalative binding mode with DNA. researchgate.net
| Scaffold | Target | Key Interaction Points | Binding Mode Feature | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 Kinase | Asp157 | Hydrogen bond. nih.gov | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR Kinase | Met769, Lys721, Val702, Ala719, Leu820 | Hydrogen bonds and hydrophobic interactions. nih.gov | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | DNA | Base pairs | Intercalation. researchgate.net | researchgate.net |
| Triazolo[4,3-a]quinoxaline | hA3 Adenosine Receptor | Not specified | Carbonyl group at position 4 appeared essential for affinity. researchgate.net | researchgate.net |
Design of Rigid and Flexible Linkers in this compound Conjugates
Flexible Linkers: Often rich in small, polar amino acids like glycine (B1666218) and serine, these linkers provide a high degree of movement. nih.gov This allows the connected domains to move and orient themselves independently, which can be advantageous for finding an optimal binding conformation. In the design of 1H-pyrazolo[3,4-d]pyrimidine derivatives, flexible linkers such as hydrazone and thiosemicarbazide (B42300) moieties have been used to connect the core to a hydrophobic tail. semanticscholar.org
Rigid Linkers: These linkers, which include alpha-helical structures or proline-rich sequences, provide a fixed distance and orientation between the connected domains. nih.gov A rigid linker can reduce the entropic cost of binding and pre-organize the molecule in a bioactive conformation. researchgate.net The 1H-pyrazolo[3,4-b]pyridine scaffold itself has been used to create a rigid arrangement between two aryl rings to enhance activity. researchgate.net
The rational design of these linkers is paramount. Computational methods, including pharmacophore modeling and molecular docking, can be used to determine the optimal attachment points on the scaffold and the ideal length and rigidity of the linker to ensure that the binding of one part of the conjugate does not impair the function of the other. researchgate.net
Combinatorial Chemistry and High-Throughput Synthesis in this compound Library Generation
The principles of combinatorial chemistry, coupled with high-throughput synthesis and screening, have become indispensable tools in modern drug discovery. These strategies enable the rapid generation of large, diverse libraries of compounds, significantly accelerating the identification of new therapeutic agents. The this compound scaffold, recognized as a "privileged" structure in medicinal chemistry due to its potent and selective inhibition of various protein kinases, is an ideal candidate for the application of these techniques. nih.gov The generation of focused libraries around this core structure allows for the systematic exploration of the chemical space and the elucidation of structure-activity relationships (SAR).
The synthesis of this compound libraries can be efficiently achieved through multi-component reactions (MCRs), a cornerstone of combinatorial synthesis. MCRs offer a streamlined approach by combining three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. This approach is highly convergent and atom-economical, making it well-suited for automated parallel synthesis.
A plausible and efficient strategy for the combinatorial synthesis of a this compound library involves a one-pot condensation reaction. This can be conceptually adapted from established syntheses of related fused pyrazole systems. For instance, a one-pot reaction of a saccharide, o-phenylenediamine (B120857), and a phenylhydrazine (B124118) hydrochloride in an acidic medium has been shown to produce 3-(polyhydroxyalkyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxalines. scirp.org This type of reaction highlights the feasibility of creating structural diversity by varying the saccharide and substituted o-phenylenediamine or phenylhydrazine starting materials.
In a typical high-throughput synthesis workflow for a this compound library, a diverse set of building blocks would be utilized. These would include a variety of substituted o-phenylenediamines and substituted hydrazines, which would form the quinoxaline and pyrazole rings, respectively. A third component, often a dicarbonyl compound or its equivalent, would serve to introduce further diversity at the C3 position of the pyrazoloquinoxaline core.
The reactions would be carried out in parallel, often in microtiter plates, using robotic liquid handlers to dispense the reagents. The choice of solvent and catalyst is crucial for driving the reactions to completion and minimizing the formation of byproducts. Acidic catalysts are commonly employed in such condensation reactions. scirp.org Following the reaction, high-throughput purification techniques, such as automated flash chromatography or preparative HPLC, would be used to isolate the library members in sufficient purity for biological screening.
The table below illustrates a hypothetical combinatorial library design for the synthesis of this compound derivatives based on a three-component reaction.
| Component A: o-Phenylenediamines | Component B: Hydrazines | Component C: Dicarbonyl Precursors |
| o-Phenylenediamine | Phenylhydrazine | Glyoxal (B1671930) |
| 4,5-Dimethyl-1,2-phenylenediamine | 4-Fluorophenylhydrazine | 2,3-Butanedione |
| 4,5-Dichloro-1,2-phenylenediamine | 4-Methylphenylhydrazine | 1-Phenyl-1,2-propanedione |
| 4-Nitro-1,2-phenylenediamine | 2,4-Dinitrophenylhydrazine | Ethyl 2,3-dioxobutanoate |
By systematically combining each of the building blocks from the three components, a large and diverse library of 1H-pyrazolo[3,4-b]quinoxalines can be generated. For example, the reaction between 4,5-dichloro-1,2-phenylenediamine, phenylhydrazine, and glyoxal would yield 6,7-dichloro-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline. The structural diversity introduced by the various substituents on the aromatic rings and at the C3 position is critical for exploring the SAR and identifying potent and selective inhibitors of target proteins.
Another powerful approach for generating pyrazolo[3,4-b]quinoxaline libraries is through the functionalization of a pre-formed core structure. For instance, a library could be constructed starting from a this compound with a reactive handle, such as an amino or carboxyl group. This core could then be subjected to a variety of coupling reactions (e.g., amide bond formation, Suzuki coupling) with a diverse set of building blocks in a parallel format.
The table below outlines a potential parallel synthesis approach for the diversification of a 3-amino-1H-pyrazolo[3,4-b]quinoxaline core.
| Core Scaffold | Coupling Partner (Carboxylic Acids) | Resulting Amide Derivative |
| 3-Amino-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | Acetic acid | N-(1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)acetamide |
| 3-Amino-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | Benzoic acid | N-(1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)benzamide |
| 3-Amino-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | 4-Chlorobenzoic acid | 4-Chloro-N-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)benzamide |
| 3-Amino-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | Thiophene-2-carboxylic acid | N-(1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)thiophene-2-carboxamide |
The successful implementation of combinatorial and high-throughput synthesis strategies for the generation of this compound libraries provides a powerful platform for the discovery of novel kinase inhibitors and other biologically active molecules. The ability to rapidly synthesize and screen large numbers of diverse compounds significantly enhances the efficiency of the drug discovery process.
Theoretical and Computational Investigations of 1h Pyrazolo 3,4 B Quinoxaline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the intrinsic properties of the 1H-pyrazolo[3,4-b]quinoxaline scaffold. These methods allow for the detailed analysis of electronic structure, which governs the chemical behavior and photophysical properties of these molecules.
Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO) and Reactivity
Density Functional Theory (DFT) has been extensively used to investigate the electronic properties of this compound and its derivatives. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optoelectronic properties.
Studies on pyrazolo[3,4-b]quinoxaline derivatives have shown that the HOMO and LUMO are typically localized over the entire molecule, indicating a π-conjugated system. nih.gov The introduction of donor and acceptor groups can significantly influence the energy levels of these orbitals. For instance, the calculated HOMO-LUMO energy gap for certain derivatives indicates that charge transfer occurs within the molecule, making them chemically reactive. sigmaaldrich.comresearchgate.net
DFT calculations have also been employed to predict the reactivity of these compounds. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. sigmaaldrich.comresearchgate.net This information is valuable for understanding their potential as reactants in various chemical transformations and their interaction with biological targets. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, has highlighted the role of intramolecular charge transfer (ICT) in stabilizing the molecular system of pyrazolo[3,4-b]quinoxaline derivatives. nih.gov
Table 1: Selected DFT Calculation Results for Pyrazolo[3,4-b]quinoxaline Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Source |
| Q1 | -5.98 | -1.93 | 4.05 | B3LYP/6-31G(d,p) | nih.gov |
| Q2 | -6.11 | -1.97 | 4.14 | B3LYP/6-31G(d,p) | nih.gov |
| Q1D2 | -5.39 | -2.31 | 3.08 | B3LYP/6-31G(d,p) | nih.gov |
| Q2D2 | -5.51 | -2.35 | 3.16 | B3LYP/6-31G(d,p) | nih.gov |
Note: The data presented is for representative derivatives from the cited literature and serves as an illustrative example of the application of DFT methods.
Ab Initio Calculations for Conformational Analysis
While DFT is a widely used method, other quantum chemical calculations, including semi-empirical methods like AM1 and PM3, have been applied to study the conformational landscape of related pyrazolo[3,4-b]quinoline derivatives. dntb.gov.ua These studies reveal that such molecules can possess a large number of equilibrium molecular conformations with similar total energies and small energy barriers between them. dntb.gov.ua For 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, a related quinoxaline (B1680401) derivative, B3LYP geometry and energy calculations were used to establish the structures of its two stable conformers. nih.gov The calculated Gibbs energies correlated well with the observed conformer ratio. nih.gov The use of ab initio methods, which are computationally more intensive, is less commonly reported for this specific scaffold in the available literature, with DFT being the predominant approach for structural and electronic analysis.
Molecular Dynamics (MD) Simulations of this compound and its Complexes
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into complex processes such as ligand-protein interactions and the influence of the environment on molecular properties.
Ligand-Protein Interaction Dynamics
While specific molecular dynamics (MD) simulation studies on this compound complexes are not extensively documented in the reviewed literature, research on the closely related 1H-pyrazolo[3,4-d]pyrimidine scaffold provides valuable insights. For instance, MD simulations have been used to study the stability and binding strength of 1H-pyrazolo[3,4-d]pyrimidine derivatives complexed with proteins like EGFR. nih.govacs.org These simulations, often run for nanoseconds, can reveal the stability of the ligand within the binding pocket and identify key interacting amino acid residues. acs.org Such studies are crucial for understanding the mechanism of action of potential drug candidates and for guiding the design of more potent and selective inhibitors. researchgate.net
Solvent Effects on Molecular Conformation and Photophysical Properties
The surrounding solvent can have a significant impact on the conformation and photophysical properties of molecules like this compound. Studies on its derivatives have shown that both absorption and emission maxima shift to longer wavelengths (red shift) with increasing solvent polarity. This solvatochromic behavior suggests a more polar excited state compared to the ground state. The fluorescence quantum yield of these derivatives also shows a dependence on solvent polarity, often increasing from non-polar to moderately polar solvents. These experimental observations are supported by theoretical models, such as the polarizable continuum model (PCM), which can be employed in conjunction with quantum chemical calculations to simulate the influence of a solvent environment. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific 3D-QSAR studies on this compound are not widely reported, QSAR analyses have been conducted on broader classes of quinoxaline derivatives for activities such as antimalarial efficacy. For a series of 75 quinoxaline derivatives, which included a pyrazolo[3,4-b]quinoxaline structure, a QSPR (Quantitative Structure-Property Relationship) model was developed to predict melting points.
For the related 1H-pyrazolo[3,4-b]pyridine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structure-activity relationships for their anticancer activities. These models generate 3D contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity, thereby guiding the design of new, more potent analogues. The application of such models to this compound could significantly accelerate the discovery of new bioactive compounds.
Development of QSAR Models for this compound Series
Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools for predicting the biological activities of chemical compounds based on their molecular structures. For the this compound series, QSAR studies have been instrumental in identifying key structural features that govern their desired properties.
The development of a QSAR model begins with the collection of a dataset of compounds with known activities. A large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. For instance, in a study on quinoxaline derivatives, 875 theoretical descriptors were calculated using Dragon 5 software. researchgate.net These descriptors fall into various categories, including electronic descriptors like HOMO and LUMO energies and dipole moment, which are critical in determining the reactivity and interaction capabilities of the molecules.
The next step involves selecting the most relevant descriptors and establishing a mathematical relationship between these descriptors and the observed biological activity. Methods like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), or K-means clustering are often employed to group similar compounds and to understand the diversity within the dataset. Linear regression techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), as well as non-linear methods, are then used to build the QSAR model.
For a series of quinoxaline derivatives, a QSPR (Quantitative Structure-Property Relationship) model was developed to predict melting points, resulting in a seven-descriptor model with good statistical significance. researchgate.net Although this study did not focus on 1H-pyrazolo[3,4-b]quinoxalines specifically, the methodology is directly applicable. Similar approaches have been used for related heterocyclic systems like 1H-pyrazolo[3,4-d]pyrimidines, where QSAR models helped in designing new derivatives with enhanced anticancer activity. nih.gov
Validation and Interpretation of QSAR Descriptors
The reliability and predictive power of a QSAR model are assessed through rigorous validation techniques. A crucial step is the external validation, where the model's ability to predict the activity of an external set of compounds (not used in model development) is tested. A good QSAR model should not only accurately predict the activity of the training set but also for new, untested molecules.
In a study on quinoxaline derivatives, the best QSPR model for predicting melting points yielded a correlation coefficient (R) of 0.8818 and a leave-10%-out cross-validation correlation coefficient (R(l-10%-o)) of 0.7705, indicating a robust and predictive model. researchgate.net
The interpretation of the selected descriptors in the QSAR model provides valuable insights into the mechanism of action of the compounds. For example, the descriptors might reveal that electronic properties, steric factors, or hydrophobicity are the main drivers of biological activity. This information is vital for the rational design of new, more potent derivatives of this compound.
In Silico ADME Prediction and Molecular Docking Studies for Target Identification
Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Parameters
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of drug candidates. For derivatives of the this compound scaffold, computational tools are used to predict their likely behavior in the body.
Studies on related pyrimidine (B1678525) and pyridine (B92270) derivatives have utilized software like Discovery Studio to predict ADMET descriptors. tandfonline.com Key parameters evaluated include aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) penetration. For instance, in one study, several compounds were predicted to have very low BBB penetration, suggesting they would be less likely to cause central nervous system side effects. tandfonline.com The predicted compounds also showed a range from low to very low aqueous solubility and good to moderate intestinal absorption levels. tandfonline.com These predictions are crucial for prioritizing compounds for further experimental testing.
| Compound | Aqueous Solubility Level | Intestinal Absorption Level | BBB Penetration Level |
| 8 | Low | Good | Very Low |
| 11a | Very Low | Moderate | Very Low |
| 11b | Very Low | Moderate | Very Low |
| 12a | Very Low | Good | Very Low |
| 12b | Very Low | Good | Very Low |
| 12c | Very Low | Good | Very Low |
| 13a | Low | Good | Very Low |
| 13b | Low | Good | Very Low |
| Source: Adapted from findings on pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.com |
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to identify potential biological targets for a given compound and to analyze its binding mode at the molecular level.
For derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold, molecular docking studies have been successfully employed to identify them as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov These studies provide insights into the structure-activity relationships (SARs) by revealing how different substituents on the pyrazolopyridine core interact with the amino acid residues in the active site of the target protein. nih.gov For example, docking of 1H-pyrazolo[3,4-d]pyrimidine derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) has provided a good understanding of their binding patterns. tandfonline.com
In a study on pyrazolo[3,4-b]pyridine derivatives, a potent inhibitor, compound 15y, was identified with an IC50 value of 0.2 nM against TBK1. nih.gov The docking studies for this compound would have revealed specific hydrogen bonds and hydrophobic interactions that contribute to its high affinity and selectivity. nih.gov Similar docking studies on this compound derivatives are essential to elucidate their potential targets and to guide the optimization of their structure for improved therapeutic efficacy. researchgate.net
Biological Target Elucidation and Molecular Mechanisms of 1h Pyrazolo 3,4 B Quinoxaline Derivatives in Vitro Studies
Enzyme Inhibition Studies of 1H-Pyrazolo[3,4-b]quinoxaline Compoundschemicalbook.comnih.gov
Derivatives of the this compound scaffold have been identified as potent inhibitors of several key enzymes, particularly protein kinases. nih.gov
While related heterocyclic systems like 1H-pyrazolo[3,4-d]pyrimidines are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), studies on the this compound core have highlighted its activity against a different class of kinases: the Cyclin-Dependent Kinases (CDKs). nih.govtandfonline.comsemanticscholar.orgmdpi.com
Research identified pyrazolo[3,4-b]quinoxalines as a novel class of CDK inhibitors. nih.gov One of the most studied derivatives, 3-Amino-1H-pyrazolo[3,4-b]quinoxaline (also known as NSC 693868), demonstrated sub-micromolar inhibitory activity against both CDK1/cyclin B and the brain kinase CDK5/p25. chemicalbook.comnih.gov This compound also showed inhibitory effects against Glycogen (B147801) Synthase Kinase-3 (GSK-3), another crucial enzyme in cellular signaling. chemicalbook.comnih.gov The inhibitory concentrations (IC₅₀) from these in vitro assays are detailed below.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 3-Amino-1H-pyrazolo[3,4-b]quinoxaline | Cdk1/cyclin B | 600 nM | chemicalbook.com |
| 3-Amino-1H-pyrazolo[3,4-b]quinoxaline | Cdk5/p25 | 400 nM | chemicalbook.com |
| 3-Amino-1H-pyrazolo[3,4-b]quinoxaline | GSK-3β | 1 µM | chemicalbook.com |
The broader quinoxaline (B1680401) scaffold is known to interact with other important enzyme targets, suggesting potential activities for its pyrazolo-fused derivatives.
Monoamine Oxidase (MAO): While direct studies on this compound are limited, related quinoxaline derivatives have been investigated as MAO inhibitors. nih.govmdpi.com For instance, a 5-acetamido-2-(4-chlorophenyl)-4-oxo-4,5-dihydro-1λ²,10λ⁴-pyrazolo[2,3-a]quinoxalin-7-yl acetate derivative was found to be a highly potent inhibitor of MAO-A, with an IC₅₀ value of 0.028 µM. nih.gov This indicates the potential of the pyrazolo-quinoxaline skeleton for MAO inhibition.
Topoisomerases: The planar aromatic structure of quinoxaline-based compounds makes them suitable candidates for topoisomerase inhibition, often linked to their ability to intercalate DNA. Studies on closely related chemicalbook.comtandfonline.commdpi.comtriazolo[4,3-a]quinoxaline derivatives demonstrated potent Topoisomerase II (Topo II) inhibitory activity. nih.gov Compound 7e from this series was a notable Topo II inhibitor, with an IC₅₀ value of 0.890 µM, which is comparable to the well-known anticancer drug doxorubicin. nih.gov
Kinase Inhibition Profiling and Specificity (e.g., EGFR)
Receptor Binding Assays and Ligand-Receptor Interactions (e.g., GPCRs, Nuclear Receptors)frontiersin.org
Currently, there is limited specific information from in vitro studies detailing the direct binding of this compound derivatives to G-Protein Coupled Receptors (GPCRs) or nuclear receptors. However, the utility of the quinoxaline structure in receptor research has been demonstrated. Fluorescent quinoxaline probes have been successfully used in copper-free click chemistry reactions to achieve fluorescent labeling of the glucagon (B607659) receptor (GCGR), a class B GPCR. frontiersin.org This application allows for the study of ligand-receptor interactions and receptor dynamics through techniques like FRET, highlighting the compatibility of the quinoxaline motif with receptor environments. frontiersin.org
Nucleic Acid (DNA/RNA) Intercalation and Binding Studiesnih.govresearchgate.net
A primary mechanism of action for many planar heterocyclic compounds, including quinoxalines, is their interaction with DNA. nih.govresearchgate.net The flat, aromatic ring system of this compound allows it to insert, or intercalate, between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cellular apoptosis and providing a basis for anticancer activity.
Studies on related chemicalbook.comtandfonline.commdpi.comtriazolo[4,3-a]quinoxaline derivatives have provided direct evidence of DNA binding. nih.gov These compounds were evaluated for their DNA binding affinity, which is a measure of how strongly they interact with DNA. nih.gov
The interaction between small molecules and DNA is commonly investigated using various spectroscopic techniques. These methods can confirm the mode of binding (intercalation vs. groove binding) and quantify its strength.
UV-Visible Absorption Titration: Changes in the absorption spectrum of the compound, such as hypochromism (decreased absorbance) and bathochromism (red-shift in wavelength), upon the addition of DNA are indicative of intercalation.
Fluorescence Spectroscopy: The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Competitive binding assays using a known DNA intercalator like ethidium (B1194527) bromide are also common. The displacement of ethidium bromide by the test compound results in a decrease in fluorescence, which can be used to calculate binding affinity.
Circular Dichroism (CD) Spectroscopy: This technique monitors conformational changes in DNA upon ligand binding. Intercalation typically induces significant changes in the CD spectrum of DNA.
Data obtained from spectroscopic titrations are used to determine key quantitative parameters of the drug-DNA interaction. The binding affinity, or how tightly the molecule binds to DNA, is often expressed as a binding constant (K_b) or as an IC₅₀ value from competitive assays. For example, in vitro DNA binding assays for a series of chemicalbook.comtandfonline.commdpi.comtriazolo[4,3-a]quinoxaline derivatives showed that they act as effective DNA binders. nih.gov The most potent derivative from the study, compound 7e , demonstrated a high affinity for DNA intercalation. nih.gov
| Compound Class | Example Compound | Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|
| chemicalbook.comtandfonline.commdpi.comTriazolo[4,3-a]quinoxalines | Compound 7e | DNA Binding Affinity | 29.06 µM | nih.gov |
Advanced Analytical and Spectroscopic Methodologies for 1h Pyrazolo 3,4 B Quinoxaline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate molecular structures of 1H-pyrazolo[3,4-b]quinoxaline derivatives. uctm.eduresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule.
A combination of 1D (¹H, ¹³C) and 2D NMR experiments is routinely employed for the complete assignment of proton and carbon signals in the this compound scaffold. uctm.eduresearchgate.netipb.pt
¹H NMR: The 1-dimensional proton NMR spectrum provides initial information on the number of different types of protons and their immediate electronic environment. For instance, in derivatives of this compound, the chemical shifts of protons on the quinoxaline (B1680401) and pyrazole (B372694) rings are distinct and are influenced by the nature and position of substituents. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of carbons in the heterocyclic rings are characteristic and aid in structural confirmation. mdpi.com
COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is instrumental in identifying adjacent protons within the aromatic and heterocyclic rings of the this compound system.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). ipb.ptsdsu.edu This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled through bonds. This is crucial for determining the stereochemistry and conformation of substituents on the this compound core. nih.gov
A detailed analysis of these spectra allows for the unequivocal assignment of all proton and carbon signals, as demonstrated in the structural elucidation of various pyrazolo[3,4-b]quinoline and quinoxaline derivatives. researchgate.netnih.gov
Table 1: Representative NMR Techniques for this compound Analysis
| Technique | Information Gained | Application to this compound |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Identifies proton environments and their multiplicities in the pyrazole and quinoxaline rings. researchgate.netemerypharma.com |
| ¹³C NMR | Carbon chemical shifts. | Determines the number of unique carbon atoms and their electronic environments. mdpi.com |
| COSY | ¹H-¹H coupling correlations. | Establishes proton connectivity within the fused ring system and its substituents. emerypharma.comsdsu.edu |
| HSQC/HMQC | One-bond ¹H-¹³C correlations. | Assigns carbon signals based on their directly attached protons. ipb.ptsdsu.edu |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the connectivity of the entire molecular framework, including quaternary carbons. ipb.ptsdsu.edu |
| NOESY | Through-space ¹H-¹H correlations. | Elucidates stereochemistry and conformational preferences of substituents. nih.gov |
Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of this compound derivatives, particularly the restricted rotation around certain bonds. researchgate.net For instance, in N-acyl derivatives of 1H-pyrazolo[3,4-b]quinoxalines, the rotation around the N-acyl bond can be slow on the NMR timescale, leading to the observation of distinct signals for different rotational conformers (rotamers) at lower temperatures. nih.govresearchgate.net
By monitoring the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these rotational processes. For example, studies on N-acyl derivatives have determined the barriers to rotation around the partial C,N double bond. researchgate.net Similarly, DNMR has been used to study the interconversion of rotamers in related heterocyclic systems, with calculated energy barriers of approximately 16 kcal/mol. nih.gov This information provides valuable insights into the molecular flexibility and conformational preferences of these compounds.
1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Mass Spectrometry (MS) for Purity Assessment and Structural Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of newly synthesized this compound derivatives. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, which is a critical step in its characterization. nih.gov HRMS is routinely used to confirm the successful synthesis of this compound derivatives and to ensure their high purity. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chromatographyonline.com This technique is particularly useful for the analysis of complex mixtures, allowing for the identification and quantification of individual components. In the context of this compound research, LC-MS/MS can be used to monitor the progress of reactions, identify byproducts, and analyze metabolites in biological systems. chromatographyonline.comnih.gov The method offers high sensitivity and selectivity, with the ability to detect and quantify compounds at very low concentrations. chromatographyonline.com The development of ultrahigh-pressure liquid chromatography (UHPLC) coupled with MS/MS further enhances the efficiency and resolution of these analyses. chromatographyonline.com
Table 2: Mass Spectrometry Techniques in this compound Research
| Technique | Primary Function | Key Information Provided |
| HRMS | Elemental Formula Determination | Provides highly accurate molecular weight, confirming the elemental composition of the synthesized compound. nih.govnih.gov |
| LC-MS/MS | Analysis of Complex Mixtures | Separates and identifies individual components in a mixture, enabling reaction monitoring and metabolite analysis. chromatographyonline.comnih.gov |
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide invaluable information about molecular structure and connectivity, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed model of the molecule can be generated.
This model reveals exact bond lengths, bond angles, and torsional angles. acs.org Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. acs.org The structural information obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for validating the conformations predicted by computational studies. nih.govresearchgate.net For example, the crystal structure of a dibenzo[f,h]furazano[3,4-b]quinoxaline derivative revealed a planar polycyclic system with specific intermolecular stacking distances. acs.org
Crystal Structure Analysis of this compound Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound derivatives, this analysis has been crucial in understanding their planar or twisted conformations, which in turn influences their photophysical and biological properties.
For instance, the crystal structure of 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline revealed that the core 1H-pyrazolo[3,4-b]quinoline system is essentially planar. iucr.org The two phenyl substituents at positions 1 and 3 are twisted relative to this planar core. iucr.org This twisting can impact the extent of electronic conjugation and, consequently, the compound's luminescent properties. In the crystal lattice, molecules of this derivative arrange into stacks through π–π interactions, with an interplanar distance of 3.489 Å between the pyrazoloquinoline cores. iucr.org
Similarly, a study on a 1H-pyrazolo[3,4-g]isoquinoline derivative provided detailed insights into its "pincer" conformation. acs.org The crystal structure was stabilized by various hydrogen bonds (C–H···O and O–H···S), forming molecular layers that are further linked by C–H···π interactions. acs.org Such detailed structural information is vital for structure-activity relationship (SAR) studies and the rational design of new derivatives with specific properties.
| Compound | Key Structural Features | Intermolecular Interactions | Reference |
|---|---|---|---|
| 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline | Essentially planar pyrazoloquinoline core; Phenyl groups at positions 1 and 3 are twisted. | π–π stacking with an interplanar distance of 3.489 Å. | iucr.org |
| Ethyl-2-((8-cyano-3,5,9a-trimethyl-1-(4-oxo-4,5-dihydrothiazol-2-yl)-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7-yl)thio)acetate | Adopts a "pincer" conformation. | C–H···O and O–H···S hydrogen bonds forming layers linked by C–H···π interactions. | acs.org |
Co-crystallization with Biological Targets for Ligand-Binding Site Characterization
Co-crystallization of this compound derivatives with their biological targets, such as enzymes or receptors, followed by X-ray diffraction analysis, offers a definitive view of the ligand-binding site. This technique provides a molecular snapshot of the key interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding affinity and selectivity of the compound.
While specific co-crystal structures for this compound derivatives are not abundantly detailed in the provided context, the general approach is well-established for related heterocyclic systems like 1H-pyrazolo[3,4-d]pyrimidines . For example, docking studies of these related compounds into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) have been performed to understand their binding modes. nih.gov These computational models, often validated by co-crystallization, reveal how the pyrimidine (B1678525) core occupies the adenine (B156593) binding region and how various substituents engage with hydrophobic pockets and key amino acid residues, such as the gatekeeper residue. nih.gov
This methodology is directly applicable to this compound research. For instance, in the development of inhibitors for TANK-binding kinase 1 (TBK1), derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold were synthesized and their binding modes were explored through molecular docking. nih.gov These studies are foundational for structure-based drug design, enabling the optimization of lead compounds to enhance potency and selectivity for their intended biological target.
Spectroscopic Techniques for Molecular Interaction and Photophysical Studies
Spectroscopic methods are fundamental tools for investigating the electronic properties of this compound derivatives and their interactions with other molecules. Techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy provide a wealth of information on electronic transitions, binding events, and conformational dynamics.
UV-Vis Spectroscopy for Electronic Transitions and Binding Assays
UV-Vis absorption spectroscopy is routinely used to study the electronic transitions within the this compound scaffold. The absorption spectra of these compounds are characterized by distinct bands corresponding to π→π* and n→π* transitions. The position (λmax) and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent polarity. researchgate.netresearchgate.net
For example, derivatives of the related 1H-pyrazolo[3,4-b]quinoline system typically show a broad S₀→S₁ (π→π) transition with an absorption maximum between 380 and 420 nm. researchgate.net Additional bands at shorter wavelengths (<300 nm) are attributed to mixed π→π and n→π* transitions. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly shift these absorption bands. For instance, adding an electron-donating N,N-dialkylamino group can cause a red-shift (bathochromic shift) in the absorption maximum, indicating a smaller energy gap between the ground and excited states. rsc.org
UV-Vis spectroscopy is also a valuable tool for conducting binding assays. When a this compound derivative binds to a target molecule, such as a metal ion or a biomacromolecule, changes in its electronic environment often lead to shifts in the absorption spectrum. By titrating the compound with the target and monitoring the spectral changes, one can determine binding constants and stoichiometry.
| Compound Class | Typical Absorption Maxima (λmax) | Observed Effects | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline derivatives | 380–420 nm (S₀→S₁ transition) | Substitution pattern and solvent polarity influence λmax. | researchgate.net |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine (PQPc) | ~390 nm (long-wavelength band) | The absorption spectrum is used to monitor interactions with cations. | mdpi.com |
| Dibenzo[f,h]furazano[3,4-b]quinoxalines | Spectra recorded in dichloromethane (B109758) solution (1 x 10⁻⁵ M). | Used to determine HOMO-LUMO energy levels in thin films via cyclic voltammetry. | acs.org |
Fluorescence Spectroscopy for Probing Ligand-Target Interactions and Sensing Applications
Many this compound derivatives are highly fluorescent, a property that is exploited for various applications, including as molecular sensors and probes for biological systems. researchgate.netnih.govscispace.com Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. The emission wavelength, intensity (quantum yield), and lifetime are highly sensitive to the molecule's environment, making it an excellent technique for studying molecular interactions.
Derivatives of this scaffold have been designed as fluorescent sensors for metal cations like Zn²⁺. mdpi.com In one example, a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline was functionalized with a dipicolylamine group, a known chelator for Zn²⁺. mdpi.com In the absence of the target ion, the fluorescence of the compound might be quenched. Upon binding to Zn²⁺, a conformational change can occur that restores or enhances fluorescence, often with a shift in the emission wavelength. mdpi.com This "turn-on" fluorescence response allows for the sensitive and selective detection of the target ion. mdpi.com
The photophysical properties are strongly influenced by solvent polarity. For several new This compound derivatives with N,N-dialkylamino groups, the emission maxima were observed between 520–540 nm. rsc.org The fluorescence quantum yield was found to increase with solvent polarity from non-polar to moderately polar solvents, and then decrease slightly with a further increase in polarity. rsc.org This behavior is often indicative of intramolecular charge transfer (ICT) in the excited state.
| Compound/Class | Emission Maxima (λem) | Quantum Yield (ΦF) | Application/Key Finding | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoxalines with N,N-dialkylamino groups | 520–540 nm | Close to unity in moderately polar solvents | Used as green-emitting dopants in OLEDs. | rsc.orgrsc.org |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine (PQPc) | 460–480 nm | Decreases with increasing solvent polarity (e.g., 12.87% in n-hexane, 0.75% in acetonitrile) | Fluorescent sensor for Zn²⁺ cations. | mdpi.com |
| Crown ether-containing 1H-pyrazolo[3,4-b]quinoline (K1) | Not specified | Not specified | Acts as a sensor for various inorganic cations (Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺) via a photoinduced electron transfer (PET) mechanism. | nih.gov |
Circular Dichroism (CD) Spectroscopy for Conformational Changes and Chiral Recognition
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules and their interactions. In the context of this compound research, CD spectroscopy can be used in several ways:
Studying Chiral Derivatives: For derivatives that are inherently chiral, either through the incorporation of a chiral center or due to atropisomerism, CD spectroscopy provides a unique spectral signature that can be used for characterization and to study enantiomeric purity. Chiral lanthanide(III) complexes with a 1H-pyrazolo[3,4-b]pyridine derivative fused to a chiral (-)-α-pinene moiety have been synthesized, and their chiroptical properties were investigated. rsc.org
Probing Conformational Changes: The interaction of an achiral this compound derivative with a chiral biological target, such as a protein or DNA, can induce a CD signal (induced CD). This occurs if the ligand adopts a specific, chiral conformation upon binding. The shape and intensity of the induced CD spectrum can provide information about the binding mode and the local environment of the binding site.
Investigating Ligand-Protein Interactions: Changes in the CD spectrum of a protein upon ligand binding can indicate alterations in the protein's secondary structure (α-helix, β-sheet content). mdpi.com For example, the interaction of small molecules with plasma proteins can be monitored by observing changes in the characteristic negative peaks of the protein's CD spectrum around 209 and 220 nm (for α-helices). mdpi.com This approach can reveal whether the binding of a this compound derivative perturbs the native conformation of its target protein.
Studies on saccharide-derived 1-phenyl-1H-pyrazolo[3,4-b]quinoxalines have utilized CD spectroscopy to assign the anomeric configuration of C-nucleoside analogues, demonstrating its utility in determining the stereochemistry of complex derivatives. research-nexus.net
Emerging Applications and Future Directions for 1h Pyrazolo 3,4 B Quinoxaline Compounds
Materials Science Applications of 1H-Pyrazolo[3,4-b]quinoxaline Derivatives
The inherent chemical and thermal stability, coupled with excellent fluorescence and electron-transporting capabilities, makes this compound derivatives prime candidates for use in optoelectronics. mdpi.com Their electron-deficient nature is a key attribute, particularly when combined with electron-rich molecules to create donor-acceptor systems that facilitate efficient intramolecular charge transfer (ICT). mdpi.com
A significant area of research involves their use as dopants in the emissive layer of OLEDs. For instance, several this compound derivatives featuring N,N-dialkylamino groups as electron-donating substituents have been synthesized. These compounds exhibit strong green light emission, with photoluminescence quantum yields approaching unity in solution. researchgate.netscirp.org When incorporated as dopants into a host material like Alq₃ (tris(8-hydroxyquinolinato)aluminum), they lead to highly efficient and bright green OLEDs. researchgate.netscirp.org Devices fabricated with these materials have demonstrated impressive performance metrics, including high luminance and efficiencies, with a narrow emission bandwidth that results in sharp, pure green electroluminescence. researchgate.netscirp.org
The photophysical properties are heavily influenced by the substitution pattern. Phenyl substitution at the C3 position of the pyrazole (B372694) ring has been shown to enhance fluorescence by increasing the contribution of π-π* transitions. dntb.gov.ua In contrast, a phenyl group at the N1 position can lead to the formation of a polarity-dependent charge transfer state. dntb.gov.ua OLEDs fabricated using solution-processing techniques with these derivatives as luminophores have achieved significant brightness, emitting green light up to 2820 cd/m². dntb.gov.ua
| Device Configuration | Dopant | Emission Color | Peak Emission (nm) | Efficiency (cd/A) | Ref. |
| ITO/NPB/Alq₃:Dopant/Alq₃/Mg:Ag | This compound derivatives with N,N-dialkylamino groups | Green | 530-545 | 7.5–9.7 | researchgate.net |
| Double-layer device | Phenyl/methyl substituted 1H-pyrazolo[3,4-b]quinoxalines | Green | - | Up to 2820 cd/m² (Brightness) | dntb.gov.ua |
This table summarizes the performance of select OLED devices incorporating this compound derivatives.
The electron-deficient character of the quinoxaline (B1680401) nucleus makes it an effective component for tuning band gaps and energy levels, which is beneficial for photovoltaic applications. mdpi.com The combination of this electron-accepting quinoxaline moiety with electron-donating groups creates donor-acceptor (D-A) systems with efficient intramolecular charge transfer, a crucial process for organic solar cells. mdpi.commdpi.com
Studies have explored the photovoltaic response of pyrazoloquinoxaline dyes incorporated into polymer matrices like poly(3-decylthiophene) (PDT). researchgate.net Furthermore, theoretical and experimental work has focused on how substitutions affect charge transport properties. mdpi.com The introduction of electron-donating amine groups, such as dimethylamine, at the 6-position of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline core has been shown to enhance electron transfer integrals. mdpi.com This modification can lead to more balanced charge transport for both holes and electrons, a desirable characteristic for efficient organic semiconductor devices. mdpi.com The enhancement of electron-accepting properties in poly(arylenes) has also been achieved by introducing imine nitrogens, a feature inherent to the quinoxaline structure. cqvip.com
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Chemo- and Biosensors Based on this compound Scaffolds
The fluorescence properties of this compound derivatives are highly sensitive to their local environment, making them excellent candidates for developing fluorescent chemo- and biosensors. researchgate.netnih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the interaction of an analyte with a receptor part of the molecule modulates the fluorescence of the quinoxaline fluorophore.
Derivatives of the parent scaffold have been successfully engineered to act as fluorescent sensors for a variety of inorganic cations. By attaching a receptor unit, such as an amino alcohol or a dipicolylamine group, to the fluorophore, the compound can selectively bind to specific metal ions. This binding event disrupts the PET process that normally quenches the fluorescence, leading to a "turn-on" response with a significant increase in emission intensity.
These sensors have shown high sensitivity for detecting divalent cations such as Zn²⁺, Mg²⁺, Ca²⁺, Pb²⁺, and Cd²⁺, as well as monovalent cations like Na⁺ and Li⁺. nih.gov For example, a sensor based on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with a dipicolylamine receptor demonstrated a 13-fold increase in fluorescence quantum yield upon binding with Zn²⁺ ions, achieving a detection limit in the nanomolar range (1.93 × 10⁻⁷ M). In some cases, the complexation with metal ions also causes a noticeable bathochromic (red) shift in the fluorescence emission. Research has also demonstrated the detection of anions, such as fluoride (B91410) (F⁻), using quinoxaline-based chemosensors.
| Sensor Base | Receptor Moiety | Target Analyte(s) | Sensing Mechanism | Detection Limit | Ref. |
| 1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline | bis-(pyridin-2-yl-methyl)-amine | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺, Zn²⁺ | PET retardation upon complexation | - | |
| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | 2-[(2-Hydroxyethyl)-amino]ethanol | Pb²⁺, Cd²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Ba²⁺, Li⁺, Na⁺ | PET retardation, enhanced selectivity with water | - | |
| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | Dipicolylamine | Zn²⁺ | PET retardation, 13x fluorescence increase | 1.93 × 10⁻⁷ M | |
| Quinoxaline derivative | Hydrazone | Cu²⁺ | Chromogenic response | - | |
| Quinoxaline derivative | - | F⁻ | - | - |
This table highlights examples of this compound-based chemosensors and their performance.
The application of these fluorescent sensors extends into biological systems. Their ability to detect physiologically important metal ions like Na⁺, Ca²⁺, and Zn²⁺ makes them attractive for monitoring these analytes in biological contexts. Studies have shown that sensors based on this scaffold can be used for the detection of zinc ions within eukaryotic cells. The sensor was observed to localize near the cell membrane and in the cytoplasm, demonstrating its potential for in vitro bio-imaging applications. Furthermore, the development of derivatives with aggregation-induced emission (AIE) properties combined with antimicrobial activity suggests their potential as candidates for biomedical imaging and tracking bacteria.
Detection of Metal Ions and Anions
Catalytic Applications of this compound Complexes
While much of the focus has been on optoelectronic and sensing applications, the this compound framework is also finding utility in the field of catalysis, primarily as a ligand for transition metal complexes. The nitrogen atoms within the heterocyclic system provide excellent coordination sites for metal ions, enabling the creation of novel catalysts.
Research has shown that copper(II) complexes formed with pyrazoloquinoxaline-derived ligands exhibit significant catalytic activity. These complexes have been used as effective catalysts for the cyanosilation of aldehydes and have shown promise in mimicking the activity of enzymes like catecholase and tyrosinase. researchgate.net Specifically, they can catalyze the oxidation of catechols to o-quinones efficiently under ambient conditions using dioxygen as the oxidant. researchgate.net
In a different catalytic application, the quinoxaline skeleton has been identified as a potent photoinitiator for polymerization reactions. nih.gov These compounds can act as photosensitizers in photoredox catalysis processes. Upon irradiation with light, they can initiate free-radical polymerization, demonstrating their role as photocatalysts in materials synthesis. nih.gov
Organocatalysis and Metal-Organic Frameworks (MOFs)
While the primary focus of this compound research has been on its photophysical and biological properties, its structural features suggest potential applications in organocatalysis and as a building block for metal-organic frameworks (MOFs). The presence of multiple nitrogen atoms within the fused ring system provides potential coordination sites for metal ions, a key requirement for the construction of MOFs. These frameworks are of interest for applications in gas storage, separation, and catalysis.
Although direct examples of this compound being used as an organocatalyst are not extensively documented, the broader family of pyrazole and quinoxaline derivatives has shown promise in this area. For instance, L-proline has been used as an organocatalyst for the synthesis of 1H-pyrazolo[3,4-b]quinoline derivatives, a structurally related class of compounds. researchgate.netuj.edu.pl This suggests that the this compound scaffold itself, or its derivatives, could be designed to exhibit catalytic activity. The potential for these compounds to act as ligands in catalytic metal complexes is also an area ripe for exploration. The development of this compound-based MOFs could lead to new materials with tailored properties for specific applications, such as optoelectronics and sensing. mdpi.comresearchgate.net
Future Prospects in Rational Design and High-Throughput Screening of this compound Libraries
The future of this compound research will heavily rely on rational design and high-throughput screening (HTS) to unlock the full potential of this versatile scaffold. Rational design, guided by computational modeling and a deep understanding of structure-activity relationships, will enable the targeted synthesis of derivatives with optimized properties for specific applications.
For instance, in the realm of medicinal chemistry, where pyrazolo[3,4-b]pyridine derivatives have already shown significant promise, rational design can be employed to create potent and selective inhibitors of various biological targets. nih.govresearchgate.net By modifying substituents at different positions of the this compound core, it is possible to fine-tune the electronic and steric properties of the molecule to enhance its interaction with a target protein. nih.govtandfonline.com
High-throughput screening will be instrumental in rapidly evaluating large libraries of these rationally designed compounds. nih.gov HTS techniques can be used to assess various properties, including biological activity, fluorescence, and catalytic efficacy. mdpi.com The combination of rational design and HTS will accelerate the discovery of new this compound derivatives with novel applications. For example, microdroplet-based reaction screening has been shown to be an effective method for optimizing the synthesis of quinoxaline derivatives, a technique that could be adapted for this compound libraries. nih.gov
The following table outlines potential areas for the application of rational design and HTS for this compound derivatives:
| Application Area | Design Strategy | Screening Method |
| Medicinal Chemistry | Modify substituents to enhance binding affinity and selectivity for a specific biological target. | In vitro biological assays, cell-based assays. |
| Optoelectronics | Tune the electronic properties through substituent effects to achieve desired emission wavelengths and quantum yields. rsc.org | Spectroscopic analysis, device fabrication and testing. |
| Organocatalysis | Introduce functional groups capable of catalyzing specific organic reactions. | Catalytic activity assays, reaction monitoring by chromatography or spectroscopy. |
| Sensing | Incorporate recognition motifs for specific analytes (e.g., metal ions, biomolecules). | Fluorescence or colorimetric assays. |
Challenges and Opportunities in this compound Research and Development
Despite the promising future of this compound research, several challenges remain. One of the primary hurdles is the development of efficient and versatile synthetic methodologies. While various synthetic routes have been established, the synthesis of certain substituted derivatives can be complex and may result in low yields or the formation of isomers. mdpi.comresearchgate.net Overcoming these synthetic challenges is crucial for accessing a wider range of derivatives for screening and application.
Another challenge lies in fully characterizing the structure-property relationships of these compounds. A comprehensive understanding of how different substituents influence the photophysical, electronic, and biological properties is essential for rational design. mdpi.comresearchgate.net This requires a multidisciplinary approach combining synthetic chemistry, spectroscopy, computational modeling, and biological evaluation.
However, these challenges also present significant opportunities for innovation. The development of novel synthetic methods, particularly those that are environmentally friendly and allow for greater structural diversity, is a key area for future research. researchgate.netnih.gov There is also a vast opportunity to explore the untapped potential of this compound in areas beyond its current applications. For instance, its unique electronic properties could be harnessed for the development of new organic semiconductors or nonlinear optical materials. researchgate.net
The biological activities of this compound derivatives are also an area of immense opportunity. scirp.org While some studies have explored their potential as antimicrobial and anticancer agents, a systematic investigation of their activity against a broader range of biological targets could lead to the discovery of new therapeutic agents. researchgate.netdntb.gov.ua
The table below summarizes the key challenges and opportunities in this field:
| Challenges | Opportunities |
| Development of efficient and versatile synthetic methods. mdpi.com | Discovery of novel, greener synthetic routes. researchgate.net |
| Complex structure-property relationships. mdpi.com | In-depth characterization to guide rational design. |
| Limited exploration of application areas. | Investigation of new applications in materials science and medicine. researchgate.netscirp.org |
| Potential for isomer formation in synthesis. researchgate.net | Development of regioselective synthetic strategies. |
Conclusion
Summary of Key Research Findings and Methodological Advances for 1H-Pyrazolo[3,4-b]quinoxaline
Research into this compound and its derivatives has yielded significant advancements in both synthetic methodologies and the understanding of their fundamental properties. A key finding is the versatility of this heterocyclic system as a scaffold for developing functional materials, particularly in optoelectronics. The core structure, with its electron-deficient quinoxaline (B1680401) moiety fused to a pyrazole (B372694) ring, provides a robust platform for tuning photophysical properties through strategic substitution.
Methodological advances have been crucial in expanding the library of these compounds. The development of one-pot condensation reactions, often utilizing precursors like o-phenylenediamines and saccharide derivatives, has provided efficient pathways to complex molecular structures. scirp.orgsapub.org A notable improvement over conventional methods is the application of microwave-assisted synthesis, which has been shown to significantly reduce reaction times for reductive cyclization processes, albeit with moderate yields. This technique offers a rapid alternative for generating novel derivatives for further study. Research has also elucidated the mechanisms of these complex reactions, such as the role of arylhydrazines as both reactants and condensing agents in the formation of the pyrazoloquinoxaline core. scirp.org
The investigation of their photophysical properties has been a major focus, revealing that many derivatives exhibit strong fluorescence with high quantum yields. rsc.orgrsc.org This has led to their successful application as emissive materials and dopants in Organic Light-Emitting Diodes (OLEDs), where they can produce sharp green and blue light with high efficiencies. rsc.org The chemical reactivity and thermal stability of the quinoxaline core contribute to the potential of these materials in creating durable and efficient optoelectronic devices. researchgate.net
Unresolved Questions and Future Research Directions in this compound Chemistry
Despite the progress, several areas within this compound chemistry remain ripe for exploration. A primary unresolved question is the development of more efficient and regiospecific synthetic routes that provide higher yields and greater atomic economy, particularly for large-scale production. While methods like microwave-assisted synthesis are faster, improving their yields is a necessary next step. Further investigation into novel catalytic systems for cyclocondensation and multicomponent reactions could unlock more diverse and complex derivatives. mdpi.com
The full potential of 1H-pyrazolo[3,4-b]quinoxalines in materials science is yet to be realized. Future research should focus on expanding their applications beyond OLEDs. For instance, their unique electronic properties suggest they could be valuable as electron transporters or as components in photovoltaic devices, an area where they are currently underexplored. researchgate.netresearchgate.net A systematic study correlating the substituent patterns with specific electronic properties, such as band gaps and energy levels, is needed to rationally design materials for solar cells and other electronic applications. researchgate.net
Furthermore, while initial studies have highlighted their fluorescence capabilities, more research is needed to develop highly selective and sensitive fluorescent sensors for various analytes. researchgate.net This involves designing derivatives with specific binding sites and understanding the mechanisms of fluorescence quenching or enhancement upon interaction with target molecules. Exploring the biological activities of this class of compounds, such as their potential as antimicrobial or antifungal agents, also presents a promising, albeit less developed, avenue for future investigation. scirp.orgscispace.com
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1H-Pyrazolo[3,4-b]quinoxaline derivatives?
- Methodological Answer :
- Microwave-assisted synthesis : Reacting 5-N-arylpyrazoles with aromatic aldehydes under microwave irradiation significantly reduces reaction time and improves yields compared to classical Friedländer synthesis .
- Multi-step protection/deprotection strategies : For 1,3-unsubstituted derivatives, protecting aldehyde groups (e.g., ethylene acetals) in 2-chloro-3-formylquinolines enables halogen displacement by hydrazine, followed by spontaneous cyclization (yields >85%) .
- Friedländer condensation : Traditional synthesis via condensation of 1,2-diaminobenzenes with carbonyl compounds, though less efficient for 4-substituted derivatives .
Q. How can structural characterization of this compound derivatives be optimized?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm regioselectivity in fused heterocycles, particularly for distinguishing pyrazole and quinoxaline protons .
- X-ray crystallography : Resolves ambiguities in substituent orientation, as demonstrated for 3-methyl derivatives (e.g., CAS 374553-37-4, CHN) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas, especially for derivatives with multiple nitrogen atoms .
Advanced Research Questions
Q. What methodologies are used to optimize optoelectronic properties of this compound-based materials?
- Methodological Answer :
- Substituent engineering : Electron-withdrawing groups (e.g., –NO, –CN) at the 4-position enhance charge transport in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies >1% .
- Thin-film deposition : Vapor deposition of this compound derivatives in double-layer OLED architectures improves hole/electron injection balance .
- Photophysical tuning : Incorporating methoxy or phenyl groups shifts emission maxima (e.g., 450–550 nm), enabling applications in fluorescent sensors .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3-methyl vs. 3-amine) to isolate contributions to antitumor or antimicrobial activity .
- In vitro/in vivo correlation : Compare cytotoxicity assays (e.g., IC values) with pharmacokinetic profiles to address discrepancies in efficacy .
- Computational modeling : Molecular docking (e.g., FGFR kinase inhibition studies) identifies key binding interactions, reconciling divergent activity data .
Q. What experimental designs are critical for developing this compound-based fluorescent sensors?
- Methodological Answer :
- Sensor design : Introduce electron-donating groups (e.g., –NH) at the 3-position to enhance cation-binding affinity, as shown for Zn detection .
- Photostability testing : Expose sensors to UV light (e.g., 254 nm) to assess degradation rates and optimize substituents for long-term stability .
- Quantum yield optimization : Compare fluorescence lifetimes (τ) of derivatives (e.g., 6-methyl-1,3,4-triphenyl variants) to select candidates with Φ > 0.5 .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the photovoltaic efficiency of quinoxaline-based dyes?
- Methodological Answer :
- Donor-acceptor mismatch : Dyes with indolo[2,3-b]quinoxaline donors exhibit efficiency variations (3.11–7.12%) due to differences in anchoring groups (e.g., cyanoacrylic vs. carboxylic acid) .
- Electrolyte compatibility : Use of iodine-based electrolytes vs. cobalt complexes alters charge recombination rates, impacting DSSC performance .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
